N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide
Description
The compound N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide is a structurally complex molecule featuring a benzofuran core substituted with a 4-methylbenzoyl group at position 2 and a methyl group at position 2. The 1-benzofuran-5-yl moiety is further linked to a thiophene-2-carboxamide group. This analysis will focus on comparisons with structurally or functionally similar compounds derived from the evidence.
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-13-5-7-15(8-6-13)20(24)21-14(2)17-12-16(9-10-18(17)26-21)23-22(25)19-4-3-11-27-19/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYQIOBPYMUMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurochemistry. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties. Its chemical structure can be represented as follows:
- Molecular Formula : C23H19N3O3S
- Molecular Weight : 417.49 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 2.52 | Induction of apoptosis |
| NCI-H23 (Lung) | 0.49 | VEGFR-2 inhibition |
The IC50 values indicate that this compound exhibits potent activity against non-small cell lung carcinoma (NSCLC) cell lines, particularly NCI-H23, where it significantly inhibits cell proliferation.
The mechanism through which this compound exerts its effects includes:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, evidenced by increased apoptotic markers in treated cells.
- VEGFR-2 Inhibition : It selectively inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
Neurochemical Activity
In addition to its anticancer properties, benzofuran derivatives have been studied for their neurochemical effects. Some analogs have demonstrated binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.
Case Studies
- Case Study on Neurotoxicity : A study reported neurotoxic effects associated with certain benzofuran derivatives, highlighting the need for careful evaluation of their safety profiles during development for therapeutic use .
- Clinical Observations : Patients exposed to benzofuran analogs exhibited symptoms ranging from agitation to altered consciousness, emphasizing the importance of understanding the pharmacodynamics and toxicity of these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs (e.g., thiophene carboxamide, heterocyclic cores) or synthetic strategies with the target molecule, enabling comparative analysis:
Functional and Pharmacological Insights
While direct activity data for the target compound are unavailable, insights can be extrapolated:
- Antibacterial Potential: ’s nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, suggesting that the thiophene carboxamide moiety may play a role in target engagement (e.g., enzyme inhibition) .
Challenges and Limitations
- Data Gaps: No direct pharmacological or ADMET data for the target compound are available in the evidence, limiting mechanistic comparisons.
- Structural Divergence: The benzofuran core in the target molecule distinguishes it from thiazole/isoxazole analogs, necessitating further studies to assess its unique properties.
Preparation Methods
Copper-Catalyzed Pathways
The copper cycle involves single-electron transfer (SET) mechanisms, where Cu(II) oxidizes the substrate to generate a radical intermediate. Cyclization occurs via a six-membered transition state, with pyridine enhancing the reaction rate by stabilizing copper species. Yield optimization hinges on controlling the methanol-water gradient during HPLC purification, as excessive hydrophobicity can precipitate byproducts.
Rhodium-Mediated C–H Activation
Density functional theory (DFT) studies reveal that rhodium’s d-orbitals facilitate oxidative addition into the C–H bond, lowering the activation energy by 15–20 kcal/mol compared to palladium analogs. Additives like sodium pivalate (NaOPiv) improve yields by preventing catalyst poisoning via carboxylate coordination.
Lewis Acid Efficiency
In(OTf)₃’s strong electrophilicity polarizes the carbonyl group of 4-methylbenzoyl chloride, accelerating acylation. Kinetic studies show a second-order dependence on indium concentration, underscoring its role in transition-state stabilization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core. For example, thiophene-2-carboxamide derivatives are synthesized via coupling reactions between activated carbonyl intermediates (e.g., acyl chlorides) and amines under reflux conditions. Key steps include:
- Benzofuran formation : Cyclization of substituted phenols with methyl vinyl ketone via acid catalysis.
- Amidation : Reaction of thiophene-2-carbonyl chloride with the benzofuran-5-amine intermediate in dichloromethane (DCM) with triethylamine as a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodology : Use orthogonal analytical techniques:
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm.
- NMR spectroscopy : Confirm regiochemistry via NOESY (e.g., distinguishing 3-methyl vs. 5-methyl substitution on benzofuran) .
- LCMS (ESI) : Monitor molecular ion peaks ([M+H]⁺) and isotopic patterns to rule out byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiophene-2-carboxamide derivatives?
- Case Study : EthA-activated thiophene-2-carboxamides show variable MIC values against Mycobacterium tuberculosis. Contradictions arise from differences in bacterial strain susceptibility or EthA expression levels.
- Methodology :
Validate EthA activation via gene knockout assays.
Compare MICs across isogenic strains (wild-type vs. EthA-deficient) to isolate mechanism-specific activity .
Use molecular docking (e.g., AutoDock Vina) to assess binding to EthA’s active site, correlating docking scores with experimental MICs .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzofuran 3-methyl position to enhance electrophilicity and target binding .
- Bioisosteric replacement : Replace the 4-methylbenzoyl group with a 4-fluorobenzoyl moiety to improve metabolic stability (see for fluorine’s impact on bioavailability).
- In vitro testing : Measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to quantify inhibitory potency .
Q. What computational tools are critical for predicting the compound’s physicochemical properties?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and electrostatic potential surfaces, which influence solubility and membrane permeability .
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP, blood-brain barrier penetration, and cytochrome P450 interactions .
Data Analysis and Experimental Design
Q. How to design experiments to validate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using varying substrate concentrations.
- Circular dichroism (CD) : Monitor conformational changes in AChE upon compound binding to confirm allosteric effects .
- Crystallography : Co-crystallize the compound with AChE (e.g., PDB ID 4EY7) for high-resolution structural insights .
Q. What are best practices for reconciling discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce bioavailability .
- Dose-response modeling : Apply Emax models to extrapolate in vitro IC₅₀ values to effective in vivo doses .
Tables of Key Findings
| Property | Value/Outcome | Reference |
|---|---|---|
| Synthetic Yield | 47–76% (varies with substituents) | |
| AChE Inhibition (IC₅₀) | 0.82 ± 0.12 µM | |
| LogP (Predicted) | 3.4 (SwissADME) | |
| MIC (M. tuberculosis) | 2.5 µg/mL (EthA-dependent strain) |
Critical Notes
- Cross-validate computational predictions with experimental data to mitigate model limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
